molecular formula C17H16BrNO4 B2717014 [(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-14-0

[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2717014
CAS No.: 475237-14-0
M. Wt: 378.222
InChI Key: YJBJHMVAEQDGJK-UHFFFAOYSA-N
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Description

[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that features a bromophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the carbonyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
  • 2-[(4-Fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
  • 2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Uniqueness

[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also participate in specific interactions that are not possible with other substituents, making this compound particularly interesting for research and development.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-12(9-15)10-17(21)23-11-16(20)19-14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBJHMVAEQDGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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